2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1346707-92-3

Cat. No.: VC15895031

Molecular Formula: C16H26BNO3

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346707-92-3 |

|---|---|

| Molecular Formula | C16H26BNO3 |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | 2-pentan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C16H26BNO3/c1-7-8-12(2)19-14-11-13(9-10-18-14)17-20-15(3,4)16(5,6)21-17/h9-12H,7-8H2,1-6H3 |

| Standard InChI Key | AVCKVBPSXDTFDK-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CCC |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

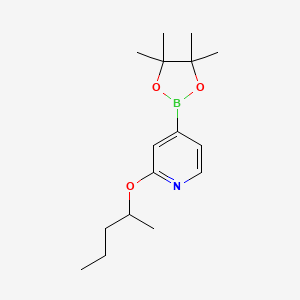

2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1346707-92-3) features a pyridine ring substituted at the 4-position with a dioxaborolane group and at the 2-position with a pentan-2-yloxy chain. The dioxaborolane moiety, a pinacol boronic ester, enhances stability and solubility, facilitating handling in organic solvents.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-pentan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Molecular Formula | C₁₆H₂₆BNO₃ |

| Molecular Weight | 291.2 g/mol |

| CAS Registry Number | 1346707-92-3 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CCC |

| InChI Key | AVCKVBPSXDTFDK-UHFFFAOYSA-N |

The pentan-2-yloxy group introduces steric bulk, influencing regioselectivity in subsequent reactions, while the dioxaborolane group serves as a protected boronic acid, enabling compatibility with diverse reaction conditions.

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis typically proceeds via palladium-catalyzed borylation of halogenated pyridine precursors. A representative route involves:

-

Halogenation: 2-(Pentan-2-yloxy)-4-bromopyridine is prepared by nucleophilic substitution of 4-bromo-2-hydroxypyridine with pentan-2-ol under basic conditions.

-

Miyaura Borylation: The bromopyridine intermediate undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a polar aprotic solvent like 1,4-dioxane.

Critical parameters include reaction temperature (80–100°C), catalyst loading (1–5 mol%), and rigorous exclusion of moisture to prevent boronic ester hydrolysis. Yields for analogous procedures range from 60–85%, depending on substrate reactivity .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl or heteroaryl halides to form biaryl systems.

Mechanistic Overview

-

Oxidative Addition: The palladium catalyst (e.g., Pd(PPh₃)₄) inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The boronic ester transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The palladium center couples the two aryl groups, regenerating the catalyst and forming the carbon-carbon bond .

Representative Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Na₂CO₃ (2.0 equiv) |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 80°C, 12–24 h |

These conditions afford coupling products in 70–90% yield, with excellent functional group tolerance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 8.50 (d, J = 5.2 Hz, 1H, pyridine-H), 6.90 (dd, J = 5.2, 1.6 Hz, 1H, pyridine-H), 4.50 (m, 1H, pentan-2-yloxy CH), 1.70–1.30 (m, 6H, pentan-2-yloxy CH₂ and CH₃), 1.25 (s, 12H, dioxaborolane CH₃).

-

¹³C NMR (100 MHz, CDCl₃): Peaks at δ 164.2 (pyridine C-O), 149.5 (dioxaborolane C-B), 125.3–114.8 (pyridine CH), 83.7 (dioxaborolane quaternary C), 70.1 (pental-2-yloxy CH), 24.9 (dioxaborolane CH₃).

High-Resolution Mass Spectrometry (HRMS)

-

Observed: [M+H]⁺ = 292.1912 (calculated for C₁₆H₂₇BNO₃: 292.1910), confirming molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume